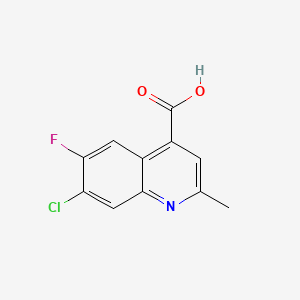
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, as well as nucleophilic substitution of halogen atoms . One common method includes the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, resulting in various fluorinated quinoline derivatives . Another approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemistry practices, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency and yield of the synthesis but also reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinoline ring, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and ionic liquids . Reaction conditions often involve mild temperatures and the use of environmentally friendly solvents .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and chemical properties .
Scientific Research Applications
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to the cleavage of bacterial DNA and subsequent cell death . This mechanism is similar to that of other quinoline-based antibiotics, such as ciprofloxacin . The compound’s molecular targets include various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar mechanism of action.
Mefloquine: An antimalarial drug that shares the quinoline scaffold.
Chloroquine: Another antimalarial agent with a quinoline structure.
Uniqueness
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability compared to other quinoline derivatives . The presence of both chlorine and fluorine atoms in the structure contributes to its potent antimicrobial and antimalarial properties .
Properties
IUPAC Name |
7-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c1-5-2-7(11(15)16)6-3-9(13)8(12)4-10(6)14-5/h2-4H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDVUHAORJIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724929 |
Source


|
| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-73-0 |
Source


|
| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














